1,1,1,2-Tetrachloro-2,2-difluoroethane

Descripción

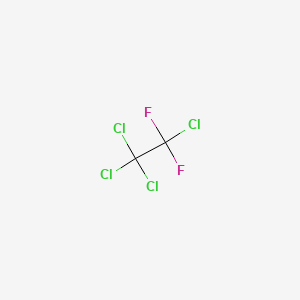

Structure

2D Structure

Propiedades

IUPAC Name |

1,1,1,2-tetrachloro-2,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl4F2/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGOCMATMKJJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl3CClF2, Array, C2Cl4F2 | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861622 | |

| Record name | 1,1,1,2-Tetrachloro-2,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1,1,2-tetrachloro-2,2-difluoroethane is a colorless solid with a slight, ether-like odor. mp: 40.6 °C; bp: 91.5 °C., Colorless solid with a slight, ether-like odor. [Note: A liquid above 105 degrees F]; [NIOSH], COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colorless solid with a slight, ether-like odor., Colorless solid with a slight, ether-like odor. [Note: A liquid above 105 °F.] | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-Tetrachloro-2,2-difluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/605 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,1,2-Tetrachloro-2,2-difluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0595.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

197 °F at 760 mmHg (NIOSH, 2023), 92.8 °C, 91.5 °C, 197 °F | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/605 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,1,2-Tetrachloro-2,2-difluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0595.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.01 % (NIOSH, 2023), In water, 100 mg/L at 25 °C, Soluble in ethanol, ethyl ether, chloroform, Solubility in water: none, 0.01% | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,1,2-Tetrachloro-2,2-difluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0595.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.65 (NIOSH, 2023) - Denser than water; will sink, 1.649 g/cu cm at 25 °C, Liquid density = 1.649 g/ml at 20 °C, Density (at 25 °C): 1.65 g/cm³, 1.65 | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/605 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,1,2-Tetrachloro-2,2-difluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0595.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

7.0 (Air = 1), Relative vapor density (air = 1): 7.0 | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

40 mmHg (NIOSH, 2023), 60.0 [mmHg], 60 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 5.3, 40 mmHg | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-Tetrachloro-2,2-difluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/605 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,1,2-Tetrachloro-2,2-difluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0595.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid or solid, Colorless liquid [Note: A liquid above 105 degrees F] | |

CAS No. |

76-11-9, 28605-74-5 | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-Tetrachloro-2,2-difluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2-Tetrachloro-2,2-difluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, tetrachlorodifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1,1,1,2-tetrachloro-2,2-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2-Tetrachloro-2,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachlorodifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2-tetrachloro-2,2-difluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIFLUORO-1,1,1,2-TETRACHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76ZK8AK9CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/605 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, 2,2-difluoro-1,1,1,2-tetrachloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KI15BE68.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

105 °F (NIOSH, 2023), 41 °C, 40.6 °C, 105 °F | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25071 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1420 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/605 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,1,2-Tetrachloro-2,2-difluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0595.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

1,1,1,2-Tetrachloro-2,2-difluoroethane chemical properties

An In-depth Technical Guide to the Chemical Properties of 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a)

Introduction: Understanding a Complex Chlorofluorocarbon

This compound, designated as CFC-112a or R-112a, is an asymmetric chlorofluorocarbon (CFC) with the chemical formula CCl₃CClF₂.[1][2] As a member of the Freon group of compounds, it has historical significance as a refrigerant, solvent, and chemical intermediate.[1][3] However, its classification as a CFC also places it among substances with significant ozone-depleting potential, leading to a decline in its widespread use.[4] This guide provides a comprehensive overview of its core chemical and physical properties, reactivity, and handling protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences. Understanding these properties is critical not only for legacy applications but also for environmental monitoring and remediation studies.

Section 1: Core Physicochemical Properties

CFC-112a is a colorless solid under standard conditions, possessing a slight, ether-like odor.[2][3][5] It becomes a liquid above its melting point of 40.6°C (105°F), which is a crucial consideration for its storage and handling in a laboratory setting.[2][3] Its relatively high molecular weight and halogenation contribute to a density significantly greater than water, causing it to sink in aqueous mixtures.[1][5] The compound's low water solubility and moderate octanol-water partition coefficient (LogP) of 3.41 suggest a lipophilic nature with a moderate potential for bioaccumulation in aquatic organisms.[6][7]

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 76-11-9 | [1][2][8][9] |

| Molecular Formula | C₂Cl₄F₂ | [1][4][8] |

| Molecular Weight | 203.83 g/mol | [1][3][5][8] |

| Appearance | Colorless solid with a slight, ether-like odor | [2][3][9] |

| Melting Point | 40.6°C (105°F) | [2][3][5] |

| Boiling Point | 91.5°C (197°F) at 760 mmHg | [1][3][5] |

| Density | 1.65 g/cm³ | [1][2][5] |

| Vapor Pressure | 40 mmHg at 20-25°C | [2][3][5] |

| Vapor Density | 7.0 (Air = 1) | [3][6][7] |

| Water Solubility | ~0.01% (120 mg/L) at 25°C | [5][6][7] |

| LogP (Octanol/Water) | 3.41 | [3][7] |

Section 2: Reactivity, Stability, and Decomposition

Chemical Stability

Under standard temperature and pressure, CFC-112a is a stable compound. Its non-flammable nature made it a safe choice for applications where fire risk was a concern.[5][7] However, this stability is a double-edged sword, contributing to its persistence in the atmosphere.

Incompatibilities and Hazardous Reactivity

The primary reactivity concerns for CFC-112a involve its interaction with chemically active metals. It is incompatible and can react vigorously with alkali metals (e.g., sodium, potassium), beryllium, and powdered forms of aluminum, zinc, and magnesium.[5][7] Such reactions can be hazardous, and co-storage or mixing should be strictly avoided. Additionally, it is known to react with acids and will attack certain forms of plastics, rubber, and coatings, which must be considered when selecting materials for storage containers, reaction vessels, and transfer lines.[3][5][7]

Thermal Decomposition Pathway

A significant hazard associated with CFC-112a is its decomposition at high temperatures. When exposed to hot surfaces or open flames, it breaks down to produce highly toxic and corrosive fumes.[3][7] The primary decomposition products include hydrogen chloride (HCl), hydrogen fluoride (HF), and phosgene (COCl₂), a potent chemical warfare agent.[3][6][7] This decomposition pathway underscores the critical need to prevent its exposure to high-temperature sources in any experimental or industrial setting.

Caption: Thermal decomposition pathway of this compound.

Section 3: Safety, Handling, and Exposure Control

Given its hazardous properties, strict safety protocols are mandatory when working with CFC-112a.

Exposure Routes and Health Effects:

-

Inhalation: The primary route of exposure. Inhalation may cause respiratory irritation, central nervous system depression, drowsiness, and breathing difficulty.[5][7] High concentrations can lead to pulmonary edema and affect the cardiovascular system, potentially causing cardiac disorders.[5][7]

-

Skin Contact: Causes skin irritation.[7] Prolonged contact should be avoided.

-

Eye Contact: Causes serious eye irritation.[7]

Personal Protective Equipment (PPE):

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7]

-

Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[5]

-

Hand Protection: Wear suitable protective gloves made of a material resistant to chlorinated solvents.

-

Protective Clothing: A lab coat should be worn. Contaminated clothing must be removed and washed before reuse.[5][7]

Section 4: Experimental Protocol

Workflow: Preparation of a Standard Solution for Analytical Studies

This protocol outlines a self-validating procedure for safely preparing a standard solution of CFC-112a in a suitable solvent (e.g., hexane) for chromatographic analysis. The causality behind each step is focused on minimizing exposure and ensuring accuracy.

Caption: Workflow for preparing a CFC-112a standard solution.

Step-by-Step Methodology:

-

Pre-Analysis Safety Check: Don appropriate PPE (gloves, safety goggles, lab coat). Confirm that the chemical fume hood has a certified face velocity. Causality: This ensures a primary engineering control is functional before any potential exposure.

-

Material Equilibration: Allow the sealed container of CFC-112a to equilibrate to the ambient temperature of the weighing area. Causality: Prevents condensation from forming on the container, which would introduce error into the mass measurement.

-

Solvent Preparation: Add approximately half the final desired volume of hexane to a Class A volumetric flask.

-

Weighing: Tare a clean, dry weigh boat on an analytical balance. Carefully add the target mass of solid CFC-112a to the weigh boat and record the exact mass. Causality: Direct weighing of the solid ensures the highest accuracy for the primary standard concentration.

-

Quantitative Transfer: Carefully transfer the weighed solid into the volumetric flask. Rinse the weigh boat multiple times with small aliquots of hexane from a squirt bottle, transferring each rinse into the flask. Causality: This ensures that 100% of the weighed mass is transferred, which is critical for concentration accuracy.

-

Dilution and Mixing: Continue adding hexane to the flask until the liquid is just below the calibration mark. Use a Pasteur pipette to add the final amount of solvent dropwise until the bottom of the meniscus aligns with the mark. Cap the flask securely and invert it 15-20 times to ensure a homogenous solution.

-

Labeling and Storage: Label the flask with the compound name (this compound), precise concentration, solvent, preparation date, and your initials. Store in a cool, dark, and properly ventilated cabinet away from active metals.

-

Decontamination: Promptly decontaminate the work area, balance, and any used glassware according to your institution's hazardous waste disposal procedures.

Conclusion

This compound (CFC-112a) is a compound with well-defined but hazardous chemical properties. Its physical state as a low-melting solid, high density, and specific reactivity profile dictate the necessary conditions for its safe handling and use. While its role has diminished due to environmental regulations, a thorough understanding of its characteristics remains essential for researchers in environmental science, toxicology, and analytical chemistry. Adherence to rigorous safety protocols, particularly regarding inhalation hazards and thermal decomposition, is paramount for any work involving this compound.

References

- 1. Tetrachloro-1,1-difluoroethane - Wikipedia [en.wikipedia.org]

- 2. This compound | Occupational Safety and Health Administration [osha.gov]

- 3. This compound | ClF2CCCl3 | CID 6426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 76-11-9: this compound [cymitquimica.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 1,1,2,2-Tetrachloro-1,2-difluoroethane | Cl2FCCCl2F | CID 6427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Ethane, 1,1,1,2-tetrachloro-2,2-difluoro- [webbook.nist.gov]

- 9. This compound - IDLH | NIOSH | CDC [cdc.gov]

1,1,1,2-Tetrachloro-2,2-difluoroethane CAS number 76-11-9

An In-depth Technical Guide to 1,1,1,2-Tetrachloro-2,2-difluoroethane (CAS: 76-11-9)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified by CAS number 76-11-9, is a chlorofluorocarbon (CFC) belonging to the Freon group of compounds, where it is designated as Freon 112a or R-112a.[1][2] Historically, its unique physical properties—non-flammability, high density, and specific solvency characteristics—led to its use in various industrial applications, including as a solvent, refrigerant, and chemical intermediate.[3][4] However, its chemical stability, a trait once considered advantageous, contributes to a long atmospheric lifetime, classifying it as a substance with significant environmental impact, particularly concerning ozone depletion.[1][5] This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis methodologies, toxicological profile, and environmental fate, offering a consolidated resource for scientific professionals.

Chemical Identity and Physical Properties

This compound is an asymmetric isomer of tetrachlorodifluoroethane.[1] At standard conditions, it exists as a colorless-to-white solid with a faint, ether-like odor.[6][7] It becomes a liquid above 105°F (40.6°C).[2][6] Its high molecular weight and halogenation result in a density significantly greater than water.[8]

A summary of its key physical and chemical properties is presented below for ready reference.

| Property | Value | Source(s) |

| CAS Number | 76-11-9 | [7] |

| Molecular Formula | C₂Cl₄F₂ | [9] |

| Molecular Weight | 203.83 g/mol | [6][10] |

| Appearance | Colorless-to-white solid with a characteristic odor | [6] |

| Melting Point | 40.6 °C (105 °F) | [6][8] |

| Boiling Point | 91.5 °C (197 °F) | [1][6] |

| Density | 1.65 g/mL | [1] |

| Vapor Pressure | 40 mmHg at 20 °C | [6][8] |

| Water Solubility | 0.01% | [8] |

| Octanol/Water Partition Coeff. (LogP) | 3.41 | [6] |

| IUPAC Name | This compound | [6] |

| Synonyms | CFC-112a, Freon 112a, R-112a, Halocarbon 112a | [1][2][10] |

| SMILES | C(C(Cl)(Cl)Cl)(F)(F)Cl | [6] |

| InChIKey | SLGOCMATMKJJCE-UHFFFAOYSA-N | [6] |

Molecular Structure

The asymmetric arrangement of chlorine and fluorine atoms around the ethane backbone is a defining characteristic of this molecule.

Caption: Molecular structure of this compound.

Synthesis and Manufacturing Insights

The synthesis of tetrachlorodifluoroethanes, including the 1,1,1,2-isomer (CFC-112a), often results in a mixture of isomers that can be difficult to separate.[1] One documented laboratory-scale preparation involves the reaction of 1,1,2-trichloro-1,2,2-trifluoroethane (Freon 113) with aluminum chloride at elevated temperatures.

Experimental Protocol: Isomerization of Freon 113

This protocol is based on the principle of a Lewis acid-catalyzed halogen exchange reaction.

Objective: To synthesize this compound from 1,1,2-trichloro-1,2,2-trifluoroethane.

Materials:

-

1,1,2-trichloro-1,2,2-trifluoroethane (Freon 113)

-

Anhydrous aluminum chloride (AlCl₃)

-

Reaction vessel suitable for heating under reflux

-

Distillation apparatus

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, charge the 1,1,2-trichloro-1,2,2-trifluoroethane.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride to the reaction vessel. The catalyst facilitates the rearrangement of halogen atoms.

-

Heating: Heat the reaction mixture to approximately 60°C.[1] Maintain this temperature and provide constant agitation to ensure a homogenous reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored using gas chromatography (GC) to observe the consumption of the starting material and the formation of the product isomers.

-

Workup and Purification: Upon completion, the reaction mixture is cooled. The product, this compound, can be isolated from the resulting mixture by fractional distillation. The yield for this specific isomer is reported to be around 40%.[1]

Caption: Synthesis pathway from Freon 113 to Freon 112a.

Industrial and Research Applications

The physicochemical profile of CFC-112a made it a valuable compound for several specialized applications before widespread environmental regulations restricted its use.

-

Selective Solvent: Its non-flammable nature and lower toxicity compared to other chlorinated solvents made it suitable as a solvent extractor, particularly for the separation and purification of biological materials.[3][11]

-

Refrigerant: It was used as a refrigerant, designated R-112a.[3][4]

-

Blowing Agent: In the polymer and plastics industry, it served as a blowing or foaming agent.[3]

-

Chemical Intermediate: CFC-112a and its isomer have been used as feedstock chemicals in the synthesis of fluorovinyl ethers.[1]

-

Corrosion Inhibitor: It has been identified for use as a corrosion inhibitor.[3][4]

The choice of CFC-112a for these roles was driven by its high stability, non-combustibility, and specific boiling point.[1]

Toxicological Profile and Human Safety

The substance poses moderate health risks, primarily affecting the central nervous system, cardiovascular system, skin, and eyes upon exposure.

Summary of Toxicological Data

| Parameter | Value | Species | Route | Source(s) |

| LD50 | >8 g/kg | Rat | Oral | [12] |

| LC50 | 15,000 ppm / 2 hr | Mouse | Inhalation | [12] |

| NIOSH REL | 500 ppm (4,170 mg/m³) | Human | TWA (10-hr) | [13] |

| OSHA PEL | 500 ppm (4,170 mg/m³) | Human | TWA (8-hr) | [13] |

| NIOSH IDLH | 2,000 ppm | Human | [13] |

TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health

Health Effects of Exposure

-

Inhalation: High concentrations can cause dizziness, confusion, drowsiness, and central nervous system depression.[2][12] It may also lead to cardiac arrhythmia.[14] Very high exposures can result in unconsciousness and potentially death.[15]

-

Skin Contact: Causes skin irritation.[12] Prolonged contact may lead to a burning sensation or rash.[15]

-

Eye Contact: Causes serious eye irritation.[12]

-

Chronic Effects: Repeated exposure may lead to slight liver changes and a decrease in white blood cells (leucopenia).[11][15]

First Aid and Emergency Response

A logical workflow for responding to accidental exposure is critical.

Caption: First aid workflow for exposure to this compound.

Handling and Storage Precautions:

-

Store in a well-ventilated, locked-up place with the container tightly closed.[12]

-

Avoid contact with hot surfaces or flames, as this produces toxic fumes including hydrogen chloride, hydrogen fluoride, and phosgene.[6][12]

-

The compound is incompatible with chemically active metals such as potassium, sodium, beryllium, and powdered aluminum, zinc, and magnesium.[4][12]

-

Wear appropriate personal protective equipment (PPE), including protective gloves and safety spectacles.[12][14]

Environmental Fate and Impact

As a CFC, this compound is a compound of significant environmental concern.

-

Ozone Depletion: It is classified as a Class I ozone-depleting substance.[5] Its stability allows it to persist in the atmosphere and reach the stratosphere, where it can be broken down by UV radiation, releasing chlorine atoms that catalytically destroy ozone.

-

Atmospheric Lifetime: The estimated stratospheric lifetime is 44 years.[1]

-

Global Warming Potential (GWP): It is a greenhouse gas with a radiative efficiency of 0.25 W·m⁻²·ppb⁻¹.[1]

-

Mobility and Persistence: The soil adsorption coefficient (Koc) is estimated to be 200, suggesting moderate mobility in soil.[12] It is expected to biodegrade under anaerobic conditions.[12] An estimated bioconcentration factor (BCF) of 82 suggests a moderate potential for bioconcentration in aquatic organisms.[12]

First detected in the atmosphere around 1965, its concentration increased until approximately 2000 and has seen a slight decline since, though recent reports indicate levels may be rising again.[1]

Analytical Methodologies

For occupational and environmental monitoring, standardized analytical methods are available.

NIOSH Method 1016

Application: This method is used for the determination of airborne concentrations of this compound.[4]

Methodology:

-

Sampling: Air is drawn through a solid sorbent tube containing coconut shell charcoal using a personal sampling pump. The recommended flow rate is between 0.01 and 0.035 L/min for a total sample size of 0.5 to 2 L.[4]

-

Sample Preparation: The charcoal from the tube is transferred to a vial, and the analyte is desorbed using carbon disulfide.[4]

-

Analysis: The resulting solution is analyzed by Gas Chromatography with a Flame Ionization Detector (GC-FID).[4]

-

Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentration.[4]

This method provides a reliable and validated procedure for assessing workplace exposure against the established occupational exposure limits.

References

- 1. Tetrachloro-1,1-difluoroethane - Wikipedia [en.wikipedia.org]

- 2. nj.gov [nj.gov]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. cdc.gov [cdc.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound | ClF2CCCl3 | CID 6426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Occupational Safety and Health Administration [osha.gov]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 76-11-9 CAS MSDS (1,1-DIFLUOROTETRACHLOROETHANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Ethane, 1,1,1,2-tetrachloro-2,2-difluoro- (CAS 76-11-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. tandfonline.com [tandfonline.com]

- 12. echemi.com [echemi.com]

- 13. This compound - IDLH | NIOSH | CDC [cdc.gov]

- 14. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]

- 15. nj.gov [nj.gov]

An In-depth Technical Guide to the Physical Properties of CFC-112a

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2-Tetrachloro-2,2-difluoroethane, commonly known as CFC-112a or R-112a, is a chlorofluorocarbon (CFC) with the chemical formula CCl₃CClF₂. As a member of the Freon group of compounds, it has historically seen use as a refrigerant, solvent, and chemical intermediate.[1][2] However, due to its significant environmental impact as an ozone-depleting substance, its production and use have been heavily restricted under international agreements such as the Montreal Protocol.[3][4] Despite these restrictions, CFC-112a remains a compound of interest for atmospheric monitoring and research into the environmental fate of legacy chemicals.[2][3] This guide provides a comprehensive overview of the core physical properties of CFC-112a, intended to support ongoing research and development efforts that may involve this compound, particularly in the context of analytical standard development, environmental monitoring, and toxicological studies.

CFC-112a is an asymmetric isomer of tetrachlorodifluoroethane, distinguishing it from its symmetric counterpart, CFC-112 (1,1,2,2-tetrachloro-1,2-difluoroethane).[5][6] At room temperature, CFC-112a presents as a colorless solid with a faint, ether-like odor.[1][7] Its physical state is notably dependent on temperature, transitioning to a liquid above its melting point.[1] The compound is non-combustible but can decompose at high temperatures to produce hazardous substances such as hydrogen chloride, hydrogen fluoride, and phosgene.[4][8]

Core Physical Properties of CFC-112a

A comprehensive summary of the key physical properties of CFC-112a is presented in the table below. This data has been compiled from various authoritative sources and represents the most current and reliable information available.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₂Cl₄F₂ | [5][9] | |

| Molecular Weight | 203.82 | g/mol | [1][5] |

| CAS Number | 76-11-9 | [5] | |

| Appearance | Colorless solid with a slight, ether-like odor | [1][7] | |

| Melting Point | 25 to 40.6 | °C | [1][5][10] |

| Boiling Point | 91 to 91.5 | °C | [1][5][11] |

| Density | 1.65 | g/mL at 25°C | [1][5] |

| Vapor Pressure | 40 | mmHg at 20°C | [1][7][8] |

| Water Solubility | 100 | mg/L | [1] |

| Solubility in other solvents | Soluble in alcohol, ether, and chloroform | [10][12] | |

| Ozone Depletion Potential (ODP) | 0.88 | [2] | |

| Atmospheric Lifetime | 44 | years | [2][5] |

| Radiative Efficiency | 0.25 | Wm⁻²ppb⁻¹ | [5] |

Experimental Determination of Physical Properties

The accurate determination of the physical properties of a compound like CFC-112a is fundamental to its characterization and understanding its behavior in various applications and environmental systems. The following section outlines the standard experimental protocols for measuring key physical parameters, emphasizing the rationale behind the methodological choices.

Melting Point Determination

The melting point of CFC-112a is a critical parameter for its handling and storage. Given its melting range around room temperature, precise measurement is essential.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of solid CFC-112a is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a controlled heating block and a viewing lens is used.

-

Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts are recorded as the melting range.

Causality behind Experimental Choices: The capillary method is chosen for its accuracy, small sample requirement, and the ability to observe the melting process clearly. A slow heating rate is crucial to ensure thermal equilibrium between the sample and the thermometer, providing a more accurate melting range.

Boiling Point Determination

The boiling point is a key indicator of the volatility of CFC-112a.

Methodology: Distillation Method

-

Apparatus: A standard distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer, and a receiving flask.

-

Procedure: A sample of liquid CFC-112a is placed in the distillation flask with a few boiling chips to ensure smooth boiling. The flask is heated gently.

-

Observation: The temperature is recorded when the liquid begins to boil and a stable temperature is reached at which the vapor and liquid are in equilibrium. This temperature is the boiling point at the recorded atmospheric pressure.

-

Pressure Correction: The observed boiling point is corrected to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation if the measurement is not performed at sea level.

Causality behind Experimental Choices: The distillation method provides a direct and accurate measurement of the boiling point under controlled conditions. The use of boiling chips prevents bumping and ensures a steady boiling process, leading to a more precise temperature reading.

Density Measurement

The density of CFC-112a is an important property for solvent applications and for understanding its environmental transport.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is used.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.

-

The pycnometer is dried and filled with liquid CFC-112a (at a temperature above its melting point) and weighed.

-

-

Calculation: The density is calculated by dividing the mass of the CFC-112a by the volume of the pycnometer.

Causality behind Experimental Choices: The pycnometer method is a highly accurate technique for determining the density of liquids. By using a precisely known volume, it minimizes measurement errors. Temperature control is critical as density is temperature-dependent.

Interrelation of Physical Properties

The physical properties of CFC-112a are interconnected and influence its overall behavior. The following diagram illustrates these relationships.

Caption: Interrelationships of CFC-112a's physical properties.

Environmental Impact and Safety Considerations

CFC-112a is a potent ozone-depleting substance with an ODP of 0.88, indicating its significant potential to damage the stratospheric ozone layer.[2] Its long atmospheric lifetime of 44 years allows it to persist in the atmosphere and contribute to ozone depletion over extended periods.[2][5] While its direct global warming potential (GWP) is not as frequently cited as its ODP, all CFCs are potent greenhouse gases.[13][14]

From a safety perspective, CFC-112a is considered to have low acute toxicity, but inhalation of high concentrations can cause central nervous system depression, leading to dizziness, headache, and confusion.[8] It is also an irritant to the skin and eyes.[15] Due to its environmental hazards and potential health effects, handling of CFC-112a should be conducted in a well-ventilated area with appropriate personal protective equipment.

Conclusion

This technical guide has provided a detailed overview of the physical properties of CFC-112a, offering valuable data for researchers and professionals in relevant fields. The information presented, from fundamental constants to experimental methodologies and environmental impact, underscores the importance of a thorough understanding of this compound. While its use is now rightly restricted, the study of CFC-112a remains crucial for environmental science and for the development of safer, more sustainable chemical alternatives.

References

- 1. This compound | ClF2CCCl3 | CID 6426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ozone.unep.org [ozone.unep.org]

- 3. ozone.unep.org [ozone.unep.org]

- 4. synquestlabs.com [synquestlabs.com]

- 5. Tetrachloro-1,1-difluoroethane - Wikipedia [en.wikipedia.org]

- 6. 1,1,2,2-Tetrachloro-1,2-difluoroethane | Cl2FCCCl2F | CID 6427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Occupational Safety and Health Administration [osha.gov]

- 8. nj.gov [nj.gov]

- 9. CAS 76-11-9: this compound [cymitquimica.com]

- 10. 76-11-9 | CAS DataBase [m.chemicalbook.com]

- 11. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]

- 12. 1,1-DIFLUOROTETRACHLOROETHANE | 76-11-9 [chemicalbook.com]

- 13. edu.rsc.org [edu.rsc.org]

- 14. climate.mit.edu [climate.mit.edu]

- 15. echemi.com [echemi.com]

1,1,1,2-Tetrachloro-2,2-difluoroethane molecular structure

An In-depth Technical Guide to the Molecular Structure of 1,1,1,2-Tetrachloro-2,2-difluoroethane (CFC-112a)

Abstract

This compound, designated CFC-112a, is a halogenated hydrocarbon belonging to the chlorofluorocarbon (CFC) family. Its asymmetrical structure, CCl₃CClF₂, dictates its unique physicochemical properties and reactivity profile. This guide provides a comprehensive examination of its molecular architecture, from fundamental bonding and geometry to the advanced spectroscopic techniques used for its characterization. We will explore the causal relationships between its structure and its macroscopic properties, detail a robust analytical methodology for its identification, and place it in context with its symmetric isomer, CFC-112. This document serves as a foundational resource for professionals requiring a detailed structural understanding of this compound for research, synthesis, or analytical applications.

Compound Identification and Nomenclature

Accurate identification is the cornerstone of chemical research. This compound is known by several synonyms, a reflection of its history in industrial and refrigerant applications.[1][2][3] The asymmetric substitution pattern is key to its identity, distinguishing it from its isomer, 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112).

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[4], NIST[2] |

| Common Synonyms | CFC-112a, R-112a, Freon 112a | Wikipedia[1], NIST[2] |

| CAS Number | 76-11-9 | PubChem[4], NIST[2] |

| Molecular Formula | C₂Cl₄F₂ | PubChem[4], NIST[3] |

| Molecular Weight | 203.83 g/mol | NIST[3] |

| Canonical SMILES | C(C(Cl)(Cl)Cl)(F)(F)Cl | PubChem[4] |

| InChIKey | SLGOCMATMKJJCE-UHFFFAOYSA-N | PubChem[4], NIST[2] |

Core Molecular Structure and Geometry

The structure of CFC-112a is based on a saturated ethane (C-C) single bond. The spatial arrangement of its substituent atoms is a direct consequence of the electronic hybridization of the two carbon atoms.

-

Hybridization and Bonding: Both carbon atoms in the ethane backbone are sp³ hybridized. This hybridization results in a tetrahedral geometry around each carbon atom, with bond angles approximating 109.5°.

-

Substituent Arrangement:

-

The C1 carbon is bonded to three chlorine atoms and the C2 carbon.

-

The C2 carbon is bonded to two fluorine atoms, one chlorine atom, and the C1 carbon.

-

-

Structural Asymmetry: This substitution pattern (a CCl₃ group connected to a CClF₂ group) makes the molecule asymmetric. This asymmetry is critical as it influences the molecule's dipole moment and its spectroscopic signatures, particularly in NMR. The high degree of halogenation results in a dense and relatively stable compound.[1]

Spectroscopic and Analytical Confirmation

The theoretical structure of CFC-112a is confirmed through empirical data from various analytical techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition. For CFC-112a, the electron ionization (EI) mass spectrum provides two key insights:

-

Molecular Ion Peak (M⁺): Confirms the molecular weight of approximately 203.8 g/mol .

-

Isotopic Pattern: The presence of four chlorine atoms creates a highly characteristic isotopic cluster for the molecular ion and fragments, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive fingerprint for polychlorinated compounds. Common fragmentation patterns involve the cleavage of the C-C bond or the loss of halogen atoms, particularly the weaker C-Cl bonds. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

C-F Stretching: Strong absorption bands are expected in the 1000-1400 cm⁻¹ region, characteristic of carbon-fluorine bonds.

-

C-Cl Stretching: Absorption bands in the 600-800 cm⁻¹ region are indicative of carbon-chlorine bonds. The absence of C-H stretching bands (typically ~2850-3000 cm⁻¹) confirms the full halogenation of the ethane backbone. The NIST Chemistry WebBook includes a reference IR spectrum for CFC-112a.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While proton (¹H) NMR is not applicable, ¹³C NMR provides direct evidence of the carbon backbone.

-

¹³C NMR: Due to the molecule's asymmetry, the two carbon atoms are in chemically distinct environments (CCl₃ vs. CClF₂). Therefore, the ¹³C NMR spectrum is predicted to show two separate signals, confirming the asymmetric structure.[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

To ensure the trustworthy identification and quantification of CFC-112a in a sample (e.g., environmental air or as a solvent residue), a standardized protocol is required. The following methodology is based on established principles for volatile halogenated compounds, similar to those outlined by NIOSH.[7]

Objective: To identify and quantify this compound in a sample.

Methodology:

-

Sample Collection (for Air Samples): a. Draw a known volume of air (e.g., 2 L) through a solid sorbent tube (e.g., coconut shell charcoal) using a calibrated personal sampling pump. b. The volatile CFC-112a adsorbs onto the charcoal surface. c. Seal the tube immediately after collection and store it at low temperature until analysis.

-

Sample Preparation (Desorption): a. Carefully break open the sorbent tube and transfer the front and back sections of charcoal to separate 2-mL autosampler vials. b. Add 1.0 mL of a high-purity solvent, such as carbon disulfide (CS₂), to each vial.[7] CS₂ is an effective solvent for desorbing CFCs and has a simple response in most detectors. c. Cap the vials and allow them to stand for at least 30 minutes with occasional agitation to ensure complete desorption of the analyte from the charcoal.

-

GC-MS Analysis: a. Instrumentation: Utilize a gas chromatograph equipped with a capillary column (e.g., DB-Wax or similar) and interfaced with a mass spectrometer. b. Injection: Inject a 1-µL aliquot of the desorbed sample into the GC inlet. c. Separation: The GC oven temperature is programmed to ramp up, separating compounds based on their boiling points and column interactions. CFC-112a will elute at a characteristic retention time. d. Detection: As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact). e. Identification: The resulting mass spectrum is recorded. The presence of CFC-112a is confirmed by matching the retention time and the acquired mass spectrum against a previously run certified standard.

-

Calibration and Quantification: a. Prepare a series of calibration standards of known CFC-112a concentrations in CS₂. b. Analyze these standards using the same GC-MS method to generate a calibration curve (peak area vs. concentration). c. The concentration of CFC-112a in the unknown sample is determined by comparing its peak area to the calibration curve.

Physicochemical Properties & Structural Implications

The molecular structure directly governs the physical properties of CFC-112a. The high molecular weight and extensive halogenation result in significant intermolecular van der Waals forces.

| Property | Value | Structural Rationale | Source |

| Appearance | Colorless solid with a slight, ether-like odor | N/A | PubChem[4] |

| Melting Point | 40.6 °C (105 °F) | The molecule's shape allows for efficient packing into a crystal lattice. | PubChem[4] |

| Boiling Point | 91.5 °C (197 °F) | High molecular weight and polarity lead to strong intermolecular forces, requiring significant energy to enter the gas phase. | PubChem[4], Wikipedia[1] |

| Density | ~1.65 g/mL | The presence of heavy chlorine and fluorine atoms in a compact ethane structure results in high density. | Wikipedia[1] |

| Reactivity | Decomposes on hot surfaces; reacts with active metals. | C-Cl bonds are weaker than C-F bonds and are the primary sites of chemical reaction or decomposition.[8][9] | Echemi[8] |

Isomeric Context: CFC-112a vs. CFC-112

To fully appreciate the structure of this compound (CFC-112a), it is instructive to compare it with its symmetric isomer, 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112).

| Feature | CFC-112a (Asymmetric) | CFC-112 (Symmetric) |

| Structure | CCl₃-CClF₂ | CCl₂F-CCl₂F |

| IUPAC Name | This compound | 1,1,2,2-Tetrachloro-1,2-difluoroethane[10] |

| CAS Number | 76-11-9[4] | 76-12-0[10] |

| Melting Point | 40.6 °C[4] | 26.5 °C[10] |

| Boiling Point | 91.5 °C[4] | 92.5 °C[10] |

| ¹³C NMR Signal(s) | Two | One |

The difference in melting points is particularly notable and is attributed to the different efficiencies with which the symmetric and asymmetric molecules can pack into a solid lattice. The most definitive way to distinguish them analytically is via ¹³C NMR, where the symmetric CFC-112 would show only one signal due to its two identical CCl₂F carbons.

Safety & Environmental Profile

Structurally, the stability of CFCs like CFC-112a is a double-edged sword. While this makes them useful as non-flammable solvents, their persistence in the atmosphere is a significant environmental concern.[8] The C-Cl bonds can be cleaved by UV radiation in the stratosphere, releasing chlorine radicals that catalytically destroy ozone. From a safety perspective, it is an irritant to the skin, eyes, and respiratory system, and can affect the central nervous system at high concentrations.[8][9] Decomposition at high temperatures can produce highly toxic gases such as phosgene, hydrogen chloride, and hydrogen fluoride.[8][9]

Conclusion

The molecular structure of this compound (CFC-112a) is defined by its asymmetric, fully halogenated ethane backbone. Its sp³ hybridized carbons result in a tetrahedral geometry, while the specific arrangement of chlorine and fluorine atoms dictates its unique physical properties, chemical reactivity, and distinct spectroscopic fingerprints. A multi-technique analytical approach, particularly GC-MS and ¹³C NMR, is essential for its unambiguous identification and differentiation from its symmetric isomer. This guide has provided a detailed framework for understanding the structure of CFC-112a, grounding theoretical principles in verifiable experimental data and methodologies.

References